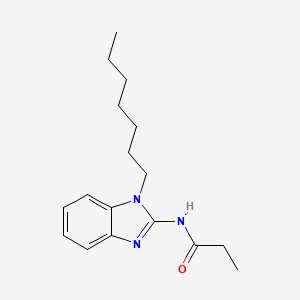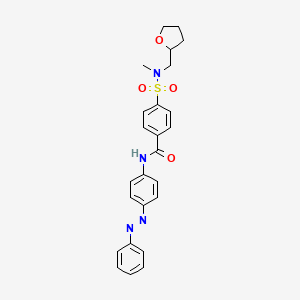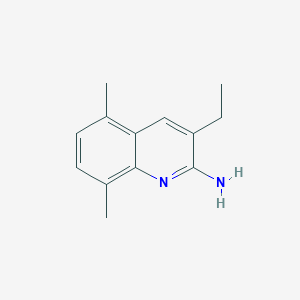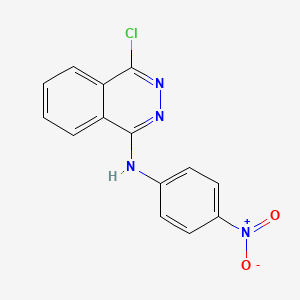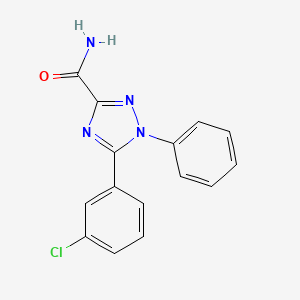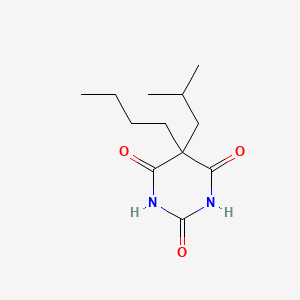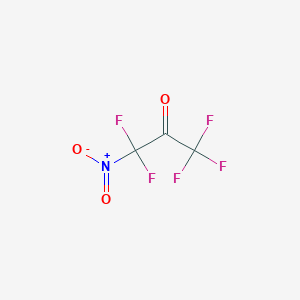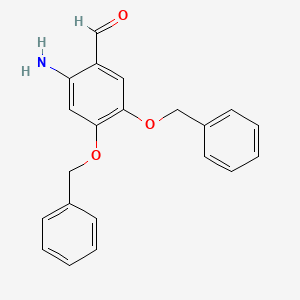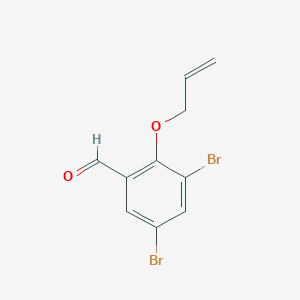![molecular formula C14H12Br2OS2 B14142917 1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) CAS No. 89296-13-9](/img/structure/B14142917.png)
1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) is an organic compound that belongs to the class of bromodiphenyl ethers This compound consists of two benzene rings linked by an oxybis(methylenesulfanediyl) bridge, with each benzene ring substituted by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with sodium sulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired compound through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways. The bromine atoms and the oxybis(methylenesulfanediyl) bridge play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Oxybis(methylene)]bis(4-bromobenzene): Similar structure but lacks the sulfanediyl group.
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-chlorobenzene): Similar structure with chlorine substituents instead of bromine.
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-fluorobenzene): Similar structure with fluorine substituents instead of bromine.
Uniqueness
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) is unique due to the presence of both bromine atoms and the oxybis(methylenesulfanediyl) bridge. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89296-13-9 |
|---|---|
Molecular Formula |
C14H12Br2OS2 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)sulfanylmethoxymethylsulfanyl]benzene |
InChI |
InChI=1S/C14H12Br2OS2/c15-11-1-5-13(6-2-11)18-9-17-10-19-14-7-3-12(16)4-8-14/h1-8H,9-10H2 |
InChI Key |
JKEPQTIPQWTOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCOCSC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


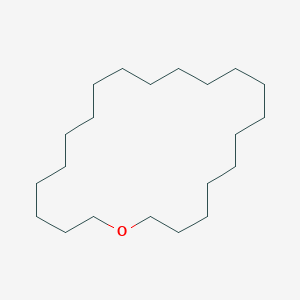
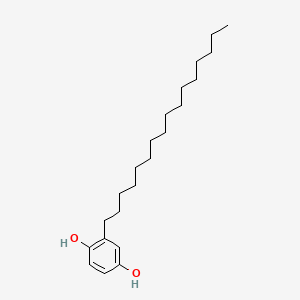
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
